Nonanediperoxoic acid

Description

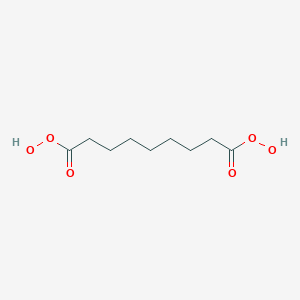

Nonanediperoxoic acid (CAS No. 97-52-9) is a peracid compound characterized by two peroxo (-O-O-) groups attached to a nine-carbon aliphatic chain. It is primarily utilized as an oxidizing agent in organic synthesis, particularly in reactions such as oxidative bromination and epoxidation. Key physicochemical properties include a molecular formula of C₇H₈N₂O₃, a melting point of 139–143°C, a boiling point of 337.07°C (estimated), and a LogP value of 2.29, indicating moderate lipophilicity .

In synthetic applications, this compound has been tested in solvents like acetonitrile (ACN) and dimethylformamide (DMF), though its efficacy varies significantly with reaction parameters. For example, in the bromination of aminoanthracene-9,10-dione, it achieved only trace conversion in ACN at room temperature but showed improved reactivity under heating (50–55°C) .

Properties

CAS No. |

1941-79-3 |

|---|---|

Molecular Formula |

C9H16O6 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

nonanediperoxoic acid |

InChI |

InChI=1S/C9H16O6/c10-8(14-12)6-4-2-1-3-5-7-9(11)15-13/h12-13H,1-7H2 |

InChI Key |

SXLLDUPXUVRMEE-UHFFFAOYSA-N |

SMILES |

C(CCCC(=O)OO)CCCC(=O)OO |

Canonical SMILES |

C(CCCC(=O)OO)CCCC(=O)OO |

Other CAS No. |

1941-79-3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Decomposition Reactions

Peroxoic acids typically decompose via homolytic O–O bond cleavage, generating reactive oxygen species (ROS) .

Oxidation Reactions

Nonanediperoxoic acid acts as a strong oxidizer, transferring oxygen to substrates such as alkenes, sulfides, and amines.

Example Reactions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonanediperoxoic acid belongs to the broader class of peracids and carboxylic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

9-Oxo Nonanoic Acid Structure: A nine-carbon carboxylic acid with a ketone group at the 9th position. Properties: Higher water solubility compared to this compound due to the absence of peroxo groups. Its applications focus on lipid metabolism studies rather than oxidation reactions . Reactivity: Lacks oxidative capacity, making it unsuitable for bromination or epoxidation.

Pentadienoic Acid Structure: A five-carbon dienoic acid with conjugated double bonds.

Functional Analogs

Peracetic Acid (CH₃COOOH) Oxidative Efficiency: Peracetic acid is widely used for rapid epoxidation due to its high electrophilicity. However, it is less stable than this compound and requires cold storage . Safety: Higher volatility and corrosivity, posing greater handling risks.

Monoperoxyphthalic Acid Applications: Effective in asymmetric oxidations but requires anhydrous conditions. This compound’s aliphatic chain confers better solubility in non-polar solvents, enabling broader solvent compatibility .

Q & A

Q. What are the key physicochemical properties of Nonanediperoxoic acid relevant to its handling in laboratory settings?

this compound exhibits a melting point range of 139–143°C and a boiling point estimate of 337.07°C, requiring careful temperature control during storage and reactions. Its limited solubility in water (0.2 g/L at 20°C) and a logP value of 2.29 suggest preferential solubility in organic solvents like acetonitrile, which is critical for experimental design involving dissolution or solvent-mediated reactions. Researchers should note its flash point (174°C) to mitigate flammability risks during thermal applications .

Q. What methodologies are recommended for synthesizing this compound with high purity?

Synthesis protocols often involve controlled oxidation reactions under mild conditions. For instance, a two-step thermal approach (10 minutes at room temperature followed by 20 minutes at 50°C) has been documented to optimize yield while minimizing premature decomposition. Post-synthesis purification via recrystallization or column chromatography (using MDL MFCD00007363 as a reference standard) is advised to isolate high-purity product. Analytical validation using HPLC or FTIR is essential to confirm structural integrity and purity .

Q. How should researchers assess the stability of this compound in aqueous versus organic matrices?

Stability studies should employ pH-controlled environments (e.g., pH 6.2, as reported in aqueous solutions) and monitor degradation kinetics via UV-Vis spectroscopy or titration methods. Comparative analysis in organic solvents (e.g., acetonitrile) can reveal solvent-dependent decomposition rates, with data normalized to account for solvent polarity and dielectric constants. Statistical tools like regression analysis are recommended to model degradation pathways .

Advanced Research Questions

Q. What experimental strategies can optimize the catalytic efficiency of this compound in oxidation reactions?

Advanced optimization requires factorial design experiments (e.g., Response Surface Methodology) to evaluate variables such as catalyst loading, solvent polarity, and reaction temperature. Kinetic studies using stopped-flow techniques or in-situ NMR can elucidate rate-determining steps. Researchers should cross-reference data with computational models (e.g., DFT calculations) to validate mechanistic hypotheses and identify bottlenecks .

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying solvent systems?

Discrepancies often arise from solvent impurities or inconsistent temperature control. To address this, replicate experiments using rigorously dried solvents (e.g., molecular sieves for acetonitrile) and standardized thermostatic equipment. Meta-analysis of published kinetic data, coupled with error propagation calculations, can identify systemic biases. Collaborative inter-laboratory studies are encouraged to establish consensus protocols .

Q. What advanced spectroscopic techniques are critical for elucidating the decomposition pathways of this compound under thermal stress?

Time-resolved FTIR or Raman spectroscopy can track real-time structural changes (e.g., O-O bond cleavage) during thermal decomposition. Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is indispensable for identifying volatile degradation byproducts. For non-volatile residues, high-resolution NMR (e.g., ¹³C or ¹⁷O) provides insights into intermediate species. Data should be interpreted using multivariate analysis to deconvolute overlapping spectral signals .

Q. How do steric and electronic effects influence the reactivity of this compound in complex reaction systems?

Substituent effects can be probed via comparative studies with structurally analogous peroxoacids. Hammett plots or Linear Free Energy Relationships (LFERs) are useful for quantifying electronic contributions. Steric hindrance can be assessed using molecular docking simulations or X-ray crystallography to map spatial interactions in transition states. Results should be contextualized with Arrhenius parameters to distinguish thermodynamic vs. kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.